Noxa A BH3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

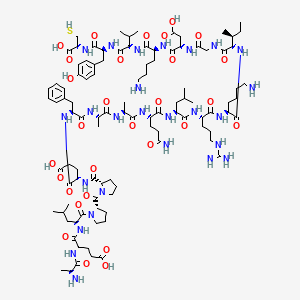

C102H162N26O29S |

|---|---|

Molecular Weight |

2248.6 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C102H162N26O29S/c1-12-55(8)82(97(152)110-50-77(131)113-71(49-80(136)137)95(150)117-62(25-16-18-40-103)90(145)125-81(54(6)7)98(153)122-70(48-60-30-32-61(129)33-31-60)94(149)124-73(51-158)101(156)157)126-91(146)63(26-17-19-41-104)116-86(141)64(27-20-42-109-102(107)108)118-93(148)68(45-52(2)3)120-87(142)65(34-37-76(106)130)115-85(140)58(11)111-84(139)57(10)112-92(147)69(47-59-23-14-13-15-24-59)121-88(143)67(36-39-79(134)135)119-96(151)74-28-21-43-127(74)100(155)75-29-22-44-128(75)99(154)72(46-53(4)5)123-89(144)66(35-38-78(132)133)114-83(138)56(9)105/h13-15,23-24,30-33,52-58,62-75,81-82,129,158H,12,16-22,25-29,34-51,103-105H2,1-11H3,(H2,106,130)(H,110,152)(H,111,139)(H,112,147)(H,113,131)(H,114,138)(H,115,140)(H,116,141)(H,117,150)(H,118,148)(H,119,151)(H,120,142)(H,121,143)(H,122,153)(H,123,144)(H,124,149)(H,125,145)(H,126,146)(H,132,133)(H,134,135)(H,136,137)(H,156,157)(H4,107,108,109)/t55-,56-,57-,58-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1 |

InChI Key |

UTIYZMRPCDSVET-VFHKTOGWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function and Structure of the Noxa A BH3 Domain

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Noxa A BH3 domain, a critical mediator of apoptosis. We will delve into its molecular function, structural characteristics, and its role in signaling pathways, with a focus on its interactions with the Bcl-2 family of proteins. This document is intended to be a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug discovery.

Core Function: A Sentinel of Cellular Stress

Noxa, also known as Phorbol-12-myristate-13-acetate-induced protein 1 (PMAIP1), is a pro-apoptotic BH3-only protein that plays a pivotal role in the intrinsic pathway of apoptosis.[1][2] Its primary function is to act as a cellular sentinel for various stress signals, including DNA damage, hypoxia, and endoplasmic reticulum stress.[3][4] Upon activation, Noxa translocates to the mitochondria where it selectively neutralizes anti-apoptotic Bcl-2 family members, thereby tipping the cellular balance towards programmed cell death.[2][5]

The pro-apoptotic activity of Noxa is almost entirely dependent on its Bcl-2 homology 3 (BH3) domain.[6] This short, amphipathic alpha-helical domain is the sole functional module within Noxa, classifying it as a "BH3-only" protein.[2][7] The BH3 domain of Noxa mediates its interaction with the hydrophobic groove of anti-apoptotic Bcl-2 proteins, leading to their inactivation.[7][8]

Structural Characteristics of the this compound Domain

The human Noxa protein is a small, 54-amino acid polypeptide. While the full-length protein is largely unstructured in solution, the BH3 domain folds into an α-helix upon binding to its anti-apoptotic partners.[8]

The primary sequence of the human this compound domain is crucial for its binding specificity. The canonical BH3 domain sequence is characterized by a conserved pattern of hydrophobic residues.

Table 1: Amino Acid Sequence of Human Noxa A

| Full-Length Human Noxa A Sequence |

| MAAPGALGLS AELPPEFAAQLRKIGDKVYC TQ |

The BH3 domain itself is a critical ~16-25 residue segment within this sequence.

Quantitative Analysis of BH3 Domain Interactions

The primary targets of the this compound domain are the anti-apoptotic proteins Mcl-1 and A1.[9] Its binding affinity for other anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, is significantly lower. This specificity is a key determinant of Noxa's biological function.

Table 2: Binding Affinities (Kd) of this compound Domain to Anti-Apoptotic Bcl-2 Family Proteins

| Interacting Protein | Binding Affinity (Kd) | Method | Reference |

| Mcl-1 | 3.4 nM | Surface Plasmon Resonance | [10] |

| Bcl-xL | 70 nM | Surface Plasmon Resonance | [10] |

| Bcl-2 | 250 nM | Surface Plasmon Resonance | [10] |

| A1 | High Affinity | Not Quantified | [9] |

Note: Lower Kd values indicate higher binding affinity.

Signaling Pathways Involving Noxa A

Noxa is a key node in several apoptotic signaling pathways, most notably the p53-mediated DNA damage response.

p53-Dependent Induction of Noxa

In response to genotoxic stress, the tumor suppressor protein p53 is activated and transcriptionally upregulates a number of pro-apoptotic genes, including PMAIP1 (the gene encoding Noxa).[1][11] This leads to an increase in Noxa protein levels, which then contributes to the initiation of apoptosis.

Caption: p53-dependent induction of Noxa expression leading to apoptosis.

Noxa-Mediated Neutralization of Mcl-1 and Activation of Bak/Bax

Once expressed, Noxa translocates to the mitochondria and binds with high affinity to Mcl-1. This interaction neutralizes the anti-apoptotic function of Mcl-1, liberating the pro-apoptotic effector proteins Bak and Bax.[12][13] Freed Bak and Bax can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[14]

Caption: Noxa neutralizes Mcl-1, leading to Bak/Bax activation and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound domain.

Co-Immunoprecipitation of Noxa and Mcl-1

This protocol details the co-immunoprecipitation of endogenous Noxa and Mcl-1 from cell lysates.[13]

Caption: Workflow for co-immunoprecipitation of Noxa and Mcl-1.

Materials:

-

Cells expressing endogenous Noxa and Mcl-1 (e.g., HeLa cells)

-

NP-40 based lysis buffer (0.2% NP-40, 150 mM NaCl, 20 mM HEPES pH 7.5, 2 mM EDTA, 1.5 mM MgCl2) supplemented with protease inhibitors

-

Anti-Mcl-1 antibody (for immunoprecipitation)

-

Control IgG antibody

-

Protein A/G Sepharose beads

-

Anti-Noxa antibody (for Western blotting)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture cells to the desired confluency.

-

Lyse cells in NP-40 based lysis buffer on ice for 1 hour.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G Sepharose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-Mcl-1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G Sepharose beads and incubate for an additional 2-4 hours.

-

Wash the beads five times with lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-Noxa antibody.

Cell Viability Assay following Noxa Overexpression

This protocol describes a method to assess cell viability using a colorimetric assay (e.g., MTT or WST-1) after transient overexpression of Noxa.

Materials:

-

Mammalian cell line of interest

-

Noxa expression plasmid

-

Control (empty) vector

-

Transfection reagent (e.g., Lipofectamine)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

The following day, transfect the cells with the Noxa expression plasmid or a control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours post-transfection.

-

Add the cell viability reagent to each well and incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the control-transfected cells.

Conclusion

The this compound domain is a highly specific and potent mediator of apoptosis, primarily through its targeted neutralization of Mcl-1. Its induction by p53 in response to cellular stress places it at a critical juncture in the decision between cell survival and death. A thorough understanding of its structure, function, and the signaling pathways it governs is essential for the development of novel therapeutic strategies that aim to modulate apoptosis in diseases such as cancer. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of this crucial pro-apoptotic protein.

References

- 1. Integral role of Noxa in p53-mediated apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noxa, a BH3-only member of the Bcl-2 family and candidate mediator of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endoplasmic reticulum stress-induced apoptosis: multiple pathways and activation of p53-up-regulated modulator of apoptosis (PUMA) and NOXA by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NOXA - a BH3-only protein balancing cell death decisions | Antibody News: Novus Biologicals [novusbio.com]

- 6. researchgate.net [researchgate.net]

- 7. scientificarchives.com [scientificarchives.com]

- 8. bahargroup.org [bahargroup.org]

- 9. Noxa and Mcl-1 expression influence the sensitivity to BH3-mimetics that target Bcl-xL in patient-derived glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Noxa/Bcl-2 Protein Interactions Contribute to Bortezomib Resistance in Human Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Noxa A BH3 and Mcl-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the Noxa A BH3 domain and the anti-apoptotic protein Mcl-1, a critical interaction in the regulation of apoptosis. This document details quantitative binding data, experimental protocols for measuring this interaction, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The interaction between the this compound domain and Mcl-1 has been quantified using various biophysical techniques. The following table summarizes the reported dissociation constants (Kd) from Isothermal Titration Calorimetry (ITC) studies, providing a comparative look at the binding affinity.

| Noxa BH3 Domain | Mcl-1 Construct | Technique | Dissociation Constant (Kd) | Reference |

| Mouse Noxa A (21-41) | Mouse Mcl-1 (17-305) | ITC | 39.5 nM | [1] |

| Human this compound peptide | Human Mcl-1 | ITC | Tighter than NoxaB BH3 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of binding affinities. Below are protocols for key experiments used to characterize the Noxa-Mcl-1 interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Objective: To determine the thermodynamic parameters of the this compound peptide binding to Mcl-1.

Materials:

-

Purified recombinant Mcl-1 protein (e.g., human or mouse Mcl-1 lacking the transmembrane domain).

-

Synthetic this compound peptide (e.g., corresponding to the BH3 domain, residues 21-41 of mouse Noxa).

-

ITC instrument (e.g., MicroCal VP-ITC or similar).

-

ITC buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer system. All solutions must be freshly prepared and degassed.

Procedure:

-

Sample Preparation:

-

Prepare a solution of Mcl-1 at a concentration of 5-10 µM in the ITC buffer.

-

Prepare a solution of the this compound peptide at a concentration of 50-100 µM in the same ITC buffer. The exact concentrations should be determined empirically but a 10-fold higher concentration of the ligand (peptide) in the syringe is a good starting point.

-

Thoroughly degas both protein and peptide solutions immediately before the experiment to prevent bubble formation in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Set the reference power to 10 µcal/s.

-

Set the stirring speed to 300 rpm.

-

-

Titration:

-

Load the Mcl-1 solution into the sample cell (calorimeter cell).

-

Load the this compound peptide solution into the injection syringe.

-

Perform an initial injection of 2 µL to remove any air from the syringe tip and to account for initial mixing effects, followed by a series of 20-30 injections of 10 µL each.

-

Set the spacing between injections to 180-240 seconds to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of Noxa BH3 to Mcl-1.

-

Fit the resulting binding isotherm to a one-site binding model using the instrument's software (e.g., Origin) to determine the Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Objective: To measure the kinetics and affinity of the this compound peptide interaction with Mcl-1.

Materials:

-

Purified recombinant Mcl-1 protein with a tag for immobilization (e.g., His-tag or GST-tag).

-

Synthetic this compound peptide.

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling, or a specific capture chip like Ni-NTA for His-tagged proteins).

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Immobilization reagents (for amine coupling): N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

Procedure:

-

Ligand Immobilization:

-

Immobilize the Mcl-1 protein onto the sensor chip surface. For a CM5 chip, this typically involves activating the surface with EDC/NHS, injecting the Mcl-1 solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration, and then deactivating the remaining active sites with ethanolamine.

-

Aim for an immobilization level that will yield a maximum analyte response (Rmax) of approximately 100-200 response units (RU) to minimize mass transport limitations. A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection to subtract non-specific binding.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the this compound peptide in the running buffer, ranging from low nanomolar to micromolar concentrations (e.g., 0.1 nM to 1 µM). Include a buffer-only injection as a blank.

-

Inject the peptide solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).

-

Allow for sufficient association and dissociation time to observe the binding and unbinding events.

-

-

Surface Regeneration:

-

After each peptide injection, regenerate the sensor surface to remove the bound analyte. The regeneration solution must be harsh enough to remove the analyte completely but gentle enough not to denature the immobilized ligand. A pulse of low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) is often effective.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Globally fit the association and dissociation phases of the sensorgrams for all analyte concentrations to a 1:1 Langmuir binding model using the instrument's software (e.g., Biacore Evaluation Software). This will yield the kinetic parameters ka and kd, from which the Kd can be calculated (Kd = kd/ka).

-

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for studying protein-peptide interactions.

Objective: To determine the binding affinity of the this compound peptide to Mcl-1 in a competitive binding format.

Materials:

-

Purified recombinant Mcl-1 protein.

-

Fluorescently labeled this compound peptide (e.g., with fluorescein isothiocyanate, FITC).

-

Unlabeled this compound peptide.

-

FP-compatible microplate reader.

-

Assay buffer: e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, and 0.01% Tween-20.

Procedure:

-

Determination of Optimal Labeled Peptide Concentration:

-

Perform a saturation binding experiment by titrating Mcl-1 against a fixed, low concentration (e.g., 1-10 nM) of the fluorescently labeled Noxa peptide.

-

The optimal concentration of the labeled peptide should be well below the Kd and give a stable and sufficiently high fluorescence signal.

-

-

Competitive Binding Assay:

-

Prepare a series of dilutions of the unlabeled this compound peptide.

-

In a microplate, mix a fixed concentration of Mcl-1 (typically at or below the Kd determined in the saturation experiment) and the fluorescently labeled Noxa peptide.

-

Add the different concentrations of the unlabeled competitor peptide to the wells. Include controls with no competitor (maximum polarization) and no Mcl-1 (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values as a function of the logarithm of the unlabeled competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide that displaces 50% of the labeled peptide.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Labeled Peptide]/Kd_labeled), where Kd_labeled is the dissociation constant of the fluorescently labeled peptide for Mcl-1.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Caption: Noxa-Mcl-1 Apoptosis Signaling Pathway.

References

p53-Dependent Induction of Noxa: A Technical Guide to a Core Apoptotic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stressors, including DNA damage. A critical facet of this response is the induction of apoptosis, or programmed cell death, to eliminate potentially cancerous cells. A key mediator in this p53-driven apoptotic program is the BH3-only protein Noxa (also known as PMAIP1). Noxa functions by neutralizing anti-apoptotic Bcl-2 family members, thereby promoting mitochondrial outer membrane permeabilization and subsequent caspase activation. This technical guide provides an in-depth overview of the p53-dependent induction of Noxa, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved.

The p53-Noxa Signaling Axis

Under cellular stress conditions, such as DNA damage, the p53 protein is stabilized and activated.[1][2] As a transcription factor, p53 binds to specific DNA sequences, known as p53 response elements (p53REs), in the promoter regions of its target genes.[3] The human PMAIP1 gene, which encodes Noxa, contains a well-characterized p53RE in its promoter region, establishing it as a direct transcriptional target of p53.[4] Upon binding to the PMAIP1 promoter, p53 recruits the necessary transcriptional machinery to drive the expression of Noxa mRNA and subsequent translation into Noxa protein.[4]

The induced Noxa protein translocates to the mitochondria, where it primarily interacts with and inhibits the anti-apoptotic Bcl-2 family member Mcl-1.[5] This neutralization of Mcl-1 liberates pro-apoptotic effector proteins like Bak and Bax, leading to their oligomerization, pore formation in the mitochondrial outer membrane, and the release of cytochrome c.[2][6] This cascade of events culminates in the activation of caspases and the execution of apoptosis.[7]

Quantitative Data on p53-Dependent Noxa Induction

The induction of Noxa by p53 has been quantified in various experimental systems. The following tables summarize key quantitative findings from the literature.

| Cell Line | Treatment | Fold Change in Noxa mRNA | Method | Reference |

| Saos2 (p53-null) | Adenovirus-p53 infection (20h) | Not specified, but significant increase shown on Northern blot | Northern Blot | [4] |

| MEFs (p53-/-) | Adenovirus-p53 infection (24h) | Not specified, but significant increase shown on Northern blot | Northern Blot | [8] |

| HCT116 (p53+/+) | Heat Shock (HSF1-mediated, p53-independent) | Not specified, but significant increase shown by qPCR | qPCR | [9] |

| RKO (p53+/+) | Heat Shock (HSF1-mediated, p53-independent) | Not specified, but significant increase shown by qPCR | qPCR | [9] |

| Cell Line | Treatment | Fold Change in Noxa Promoter Activity | Method | Reference |

| p53-/- MEFs | Co-transfection with p53 expression vector | ~7-fold increase | Luciferase Reporter Assay | [3][10][11] |

| Cell Line | Treatment | Observation | Method | Reference |

| MYCN-amplified, p53-WT neuroblastoma cell lines | 1 µmol/L NVP-CGM097 (MDM2 inhibitor) for 8 hours | Increased Noxa protein levels | Western Blot | [7] |

| Saos2 (p53-null) | Adenovirus-p53 infection (20h) | Increased Noxa protein levels | Western Blot | [2][4] |

| MEFs (wild-type) | Adriamycin treatment | Increased Noxa protein levels | Western Blot | [1] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for p53 Binding to the Noxa Promoter

This protocol is a generalized procedure based on established ChIP methodologies.[10][12][13]

1. Cell Culture and Cross-linking:

-

Culture cells (e.g., U2OS or other p53 wild-type cells) to ~80-90% confluency.

-

Treat cells with a p53-activating agent (e.g., doxorubicin, etoposide) or UV radiation as required. Include an untreated control.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v) to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

-

Scrape cells into ice-cold PBS containing protease inhibitors.

-

Pellet cells by centrifugation and resuspend in cell lysis buffer.

-

Incubate on ice to lyse the cell membrane.

-

Pellet the nuclei and resuspend in nuclear lysis buffer.

-

Shear chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

3. Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads.

-

Aliquot a small portion of the pre-cleared chromatin as "input" control.

-

Incubate the remaining chromatin overnight at 4°C with a ChIP-grade anti-p53 antibody (e.g., DO-1 or FL-393 clones) or a negative control IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads using an elution buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol:chloroform extraction.

-

Analyze the enrichment of the Noxa promoter region by quantitative PCR (qPCR) using primers flanking the p53 response element in the PMAIP1 promoter.

Suggested qPCR Primers for Human Noxa Promoter (targeting the p53RE):

-

Forward Primer: 5'-AGCAAGAGCTGACTGTCCTC-3'

-

Reverse Primer: 5'-CTCCCTGAGTCCTCAGAGTG-3'

Luciferase Reporter Assay for Noxa Promoter Activity

This protocol is a generalized procedure based on standard luciferase assay methodologies.[3][14]

1. Plasmid Constructs:

-

Clone the promoter region of the human PMAIP1 gene containing the p53 response element upstream of a luciferase reporter gene (e.g., in a pGL4 vector).[3]

-

As a negative control, a construct with a mutated or deleted p53 response element should be used.

-

A co-reporter plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV or TK) should be used for normalization of transfection efficiency.

2. Cell Culture and Transfection:

-

Plate cells (e.g., p53-null Saos-2 or H1299 cells) in 24- or 48-well plates.

-

Co-transfect the cells with the Noxa promoter-luciferase reporter construct, a p53 expression vector (or an empty vector control), and the Renilla luciferase normalization vector using a suitable transfection reagent.

3. Cell Lysis and Luciferase Activity Measurement:

-

24-48 hours post-transfection, wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay substrate.

-

Subsequently, measure the Renilla luciferase activity in the same sample using a suitable substrate.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

-

Express the results as fold induction of luciferase activity in p53-expressing cells compared to the empty vector control.

Visualizations

Signaling Pathway of p53-Dependent Noxa Induction and Apoptosis

Caption: p53-mediated induction of Noxa leading to apoptosis.

Experimental Workflow for Studying p53-Noxa Interaction

Caption: Workflow for investigating p53-Noxa interaction.

Conclusion

The p53-dependent induction of Noxa represents a crucial pathway in the cellular response to genotoxic stress, directly linking the guardian of the genome to the machinery of apoptosis. Understanding the quantitative and mechanistic details of this interaction is of paramount importance for both basic cancer research and the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a framework for researchers to investigate this core apoptotic pathway, with the ultimate goal of leveraging this knowledge to design more effective cancer treatments. The provided diagrams offer a clear visual representation of the signaling cascade and experimental logic, serving as a valuable resource for professionals in the field.

References

- 1. Integral role of Noxa in p53-mediated apoptotic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integral role of Noxa in p53-mediated apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NOXA - a BH3-only protein balancing cell death decisions | Antibody News: Novus Biologicals [novusbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Noxa and Puma genes regulated by hTERT promoter can mitigate growth and induce apoptosis in hepatocellular carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

p53-Independent Regulation of Noxa Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pro-apoptotic BCL-2 family member, Noxa (also known as PMAIP1), is a critical mediator of apoptosis, primarily by neutralizing the anti-apoptotic protein MCL-1. While the tumor suppressor p53 is a well-established transcriptional activator of Noxa in response to genotoxic stress, a growing body of evidence highlights the importance of p53-independent mechanisms in regulating Noxa expression. These alternative pathways are crucial for inducing apoptosis in cancer cells with mutated or deficient p53, a common feature of many malignancies. This technical guide provides an in-depth overview of the core p53-independent pathways that govern Noxa expression, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the signaling cascades and workflows.

Core Signaling Pathways in p53-Independent Noxa Regulation

Several key stress-response pathways converge on the Noxa promoter to drive its transcription independently of p53. These include responses to hypoxia, DNA damage, endoplasmic reticulum (ER) stress, and proteasome inhibition, often orchestrated by specific transcription factors.

Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

Hypoxic conditions, a common feature of the tumor microenvironment, trigger a robust p53-independent induction of Noxa. This response is primarily mediated by the master regulator of the hypoxic response, HIF-1α.

-

Mechanism: Under hypoxic conditions, the α-subunit of HIF-1 is stabilized and translocates to the nucleus. Here, it dimerizes with HIF-1β (ARNT) and binds to Hypoxia-Response Elements (HREs) within the promoter of target genes, including Noxa, to activate their transcription.[1][2] This leads to increased Noxa protein levels, which contribute to hypoxia-induced cell death.[2]

Activating Transcription Factor (ATF) Pathway

Cellular stressors such as DNA-damaging agents (e.g., cisplatin) and ER stress can induce Noxa expression through the activation of specific activating transcription factors, notably ATF3 and ATF4.

-

Mechanism: ER stress activates the unfolded protein response (UPR), leading to the increased expression and activation of ATF4. Similarly, DNA damage can induce both ATF3 and ATF4. These transcription factors then bind to cAMP response elements (CRE) in the Noxa promoter, cooperatively activating its transcription.[3] The ERK1 pathway has also been implicated in the cisplatin-induced upregulation of ATF4 and subsequent Noxa expression.[3]

References

The Role of Noxa A BH3 in Mitochondrial Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial outer membrane permeabilization (MOMP) is a critical, often irreversible step in the intrinsic pathway of apoptosis, or programmed cell death. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic and anti-apoptotic members. The BH3-only proteins are a subgroup of the pro-apoptotic Bcl-2 family that act as sentinels for cellular stress, initiating the apoptotic cascade. Among these, Noxa, a BH3-only protein, plays a crucial role in determining cell fate by selectively neutralizing anti-apoptotic proteins, thereby paving the way for MOMP. This technical guide provides an in-depth exploration of the function of the Noxa A BH3 domain in this process, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The pro-apoptotic BH3-only protein Noxa is a key player in the induction of apoptosis by inhibiting the anti-apoptotic Bcl-2 family protein, Mcl-1, and other related proteins.[1][2] This inhibition leads to the activation of Bax and Bak, which are essential for MOMP.[1][2] Noxa is transcriptionally upregulated in response to various cellular stresses, including DNA damage and hypoxia, often in a p53-dependent manner.[3][4] Upon expression, Noxa translocates to the mitochondria where it engages with its anti-apoptotic targets.[3][5]

Noxa is classified as a "sensitizer" BH3-only protein.[1] According to the indirect activation model of apoptosis, sensitizers like Noxa do not directly activate the pro-apoptotic effector proteins Bax and Bak. Instead, they bind to and sequester anti-apoptotic Bcl-2 family members, primarily Mcl-1 and A1.[1] This action liberates "activator" BH3-only proteins (like Bim and tBid) or pre-activated Bak from the inhibitory grasp of Mcl-1, allowing them to directly activate Bax and Bak, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[1][2] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to caspase activation and cell death.[2]

Data Presentation: Binding Affinities of this compound Domain

The specificity and efficacy of Noxa's pro-apoptotic function are determined by its binding affinity for various Bcl-2 family members. The following table summarizes the dissociation constants (Kd) for the interaction of the human this compound domain with key anti-apoptotic proteins, as determined by surface plasmon resonance (SPR).

| Interacting Protein | Dissociation Constant (Kd) | Reference |

| Mcl-1 | 3.4 nM | |

| Bcl-xL | 70 nM | |

| Bcl-2 (wild type) | 250 nM |

Signaling Pathways and Experimental Workflows

Noxa-Mediated Apoptotic Signaling Pathway

The following diagram illustrates the central role of Noxa in the intrinsic apoptotic pathway, acting as a sensitizer to promote MOMP.

Caption: Noxa-mediated apoptotic signaling pathway.

Experimental Workflow for Investigating Noxa's Role in MOMP

This diagram outlines a typical experimental workflow to elucidate the function of Noxa in mitochondrial outer membrane permeabilization.

Caption: Experimental workflow for studying Noxa's role in MOMP.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Noxa-Mcl-1 Interaction

This protocol details the co-immunoprecipitation of Noxa and Mcl-1 from cell lysates to demonstrate their in-vivo interaction.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibody against Noxa or Mcl-1 for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Antibodies for Western blot detection (anti-Noxa and anti-Mcl-1)

Procedure:

-

Cell Lysis:

-

Culture and treat cells with the desired apoptotic stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-Mcl-1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in elution buffer and incubating for 5-10 minutes.

-

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins for Western blot analysis.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against both Noxa and Mcl-1 to detect the co-immunoprecipitated proteins.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the use of SPR to quantitatively measure the binding affinity between the Noxa BH3 domain and anti-apoptotic Bcl-2 family proteins.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP)

-

Purified recombinant Noxa BH3 peptide (ligand)

-

Purified recombinant anti-apoptotic proteins (analytes, e.g., Mcl-1, Bcl-xL, Bcl-2)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.

-

Inject the purified Noxa BH3 peptide over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the purified anti-apoptotic protein (analyte) over the sensor surface containing the immobilized Noxa BH3 peptide.

-

Monitor the association and dissociation phases in real-time by measuring the change in the refractive index at the sensor surface.

-

-

Data Analysis:

-

Generate sensorgrams (response units vs. time) for each analyte concentration.

-

Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Western Blotting for Cytochrome c Release

This protocol describes the detection of cytochrome c in the cytosolic fraction of cells as an indicator of MOMP.

Materials:

-

Cell fractionation buffer kit

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Antibody against cytochrome c

-

Antibody against a cytosolic marker (e.g., GAPDH or β-actin)

-

Antibody against a mitochondrial marker (e.g., COX IV or TOM20)

Procedure:

-

Cell Fractionation:

-

Induce apoptosis in cultured cells.

-

Harvest and wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.

-

Disrupt the cell membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle. The number of strokes or passes should be optimized to lyse the plasma membrane while leaving the mitochondrial membranes intact.

-

Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 20-30 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cytosolic and mitochondrial fractions.

-

Load equal amounts of protein from the cytosolic fractions of control and treated cells onto an SDS-PAGE gel. It is also advisable to load mitochondrial fractions as a control.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

To ensure the purity of the fractions, probe the membrane with antibodies against a cytosolic marker (which should be present in the cytosolic fraction) and a mitochondrial marker (which should be absent or significantly reduced in the cytosolic fraction).

-

Visualize the protein bands using an appropriate secondary antibody and detection reagent. An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to control cells indicates MOMP.

-

References

Noxa: A BH3-Only Protein Sensitizing Cells to Apoptosis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noxa, a member of the Bcl-2 homology 3 (BH3)-only subgroup of the B-cell lymphoma 2 (Bcl-2) protein family, plays a pivotal role in the intrinsic or mitochondrial pathway of apoptosis. Unlike "activator" BH3-only proteins, Noxa primarily functions as a "sensitizer," initiating the apoptotic cascade by selectively neutralizing pro-survival Bcl-2 family members, predominantly Myeloid Cell Leukemia 1 (Mcl-1) and, to a lesser extent, Bfl-1/A1. This action releases pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1][2] Noxa's expression is induced by a variety of cellular stresses, including DNA damage, hypoxia, and endoplasmic reticulum (ER) stress, often in a p53-dependent or independent manner.[3][4] Its critical role in mediating cell death in response to anticancer therapies has positioned the Noxa/Mcl-1 axis as a key target in cancer drug development.[5][6] This guide provides an in-depth technical overview of Noxa's function, the experimental protocols to study it, and its therapeutic implications.

The Role of Noxa as a Sensitizer BH3-Only Protein

The Bcl-2 family of proteins are central regulators of apoptosis. Their interactions determine a cell's fate in response to stress signals. This family is broadly divided into three subgroups:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1) which prevent apoptosis.

-

Pro-apoptotic effector proteins: (Bax and Bak) which, upon activation, oligomerize to form pores in the mitochondrial outer membrane.

-

Pro-apoptotic BH3-only proteins: which act as sensors of cellular stress and initiate apoptosis.

BH3-only proteins are further classified as either "activators" (e.g., Bim, tBid) that can directly engage and activate Bax and Bak, or "sensitizers" (e.g., Bad, Noxa) that primarily act by binding to and inhibiting the anti-apoptotic Bcl-2 proteins.[2][7]

Noxa's role as a sensitizer is characterized by its specific binding preference. It shows high affinity for Mcl-1 and Bfl-1/A1, but weak to no interaction with Bcl-2, Bcl-xL, or Bcl-w.[1][2] By sequestering Mcl-1, Noxa liberates activator BH3-only proteins (like Bim) or even Bak, which can be sequestered by Mcl-1, to then activate the apoptotic cascade.[3][5] This selective inhibition makes Noxa a crucial determinant of cell fate, particularly in cancers that are dependent on Mcl-1 for survival.[5][6]

Signaling Pathways Involving Noxa

Noxa expression is regulated by a complex network of signaling pathways initiated by various cellular stresses.

-

p53-Dependent Induction: Following DNA damage from genotoxic agents or radiation, the tumor suppressor p53 is activated and directly binds to a p53-responsive element in the Noxa promoter, leading to its transcriptional upregulation.[8][9]

-

p53-Independent Induction: Noxa can also be induced independently of p53. For instance, hypoxia-inducible factor 1α (HIF-1α) can directly activate Noxa transcription in response to hypoxic conditions.[10] Other transcription factors implicated in Noxa regulation include E2F1 and ATF4 in response to ER stress.[1][4]

-

Post-Translational Regulation: Noxa protein levels are also controlled by proteasomal degradation. Its stability can be influenced by phosphorylation and ubiquitination, offering another layer of regulation.[4]

Below is a diagram illustrating the signaling pathways leading to Noxa induction and its subsequent role in apoptosis.

Caption: Noxa induction and its role in sensitizing cells to apoptosis.

Quantitative Data: Noxa Binding Affinities

The specificity of Noxa's sensitizer function is rooted in its differential binding affinities for the various anti-apoptotic Bcl-2 family members. Surface plasmon resonance (SPR) and other biophysical assays have been employed to quantify these interactions. The dissociation constant (KD) is a common metric, with a lower KD value indicating a higher binding affinity.

| BH3-Only Protein | Anti-Apoptotic Protein | Binding Affinity (KD) | Reference(s) |

| Noxa | Mcl-1 | ~3.4 nM | [11] |

| Bfl-1/A1 | Lower affinity than Mcl-1 | [1] | |

| Bcl-xL | ~70 nM | [11] | |

| Bcl-2 | ~250 nM | [11] | |

| Bim | Mcl-1 | High Affinity | [1] |

| Bcl-2 | High Affinity | [1] | |

| Bcl-xL | High Affinity | [1] | |

| Bad | Bcl-2 | High Affinity | [2] |

| Bcl-xL | High Affinity | [2] | |

| Mcl-1 | No significant binding | [2] |

Note: Binding affinities can vary depending on the experimental system (e.g., full-length proteins vs. BH3 peptides) and the specific assay used.

Key Experimental Protocols

Studying the function of Noxa involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Determine Protein-Protein Interactions

Co-IP is used to investigate the interaction of Noxa with anti-apoptotic Bcl-2 proteins in a cellular context.[12][13][14][15][16]

Objective: To determine if Noxa physically interacts with Mcl-1 in cells.

Methodology:

-

Cell Lysis:

-

Culture cells of interest to ~80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% CHAPS or Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G-conjugated beads (e.g., agarose or magnetic) to the cell lysate.

-

Incubate for 1 hour at 4°C on a rotator.

-

Centrifuge and discard the beads to remove proteins that non-specifically bind to the beads.

-

-

Immunoprecipitation:

-

Add a primary antibody specific to the "bait" protein (e.g., anti-Noxa antibody) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add Protein A/G-conjugated beads to the lysate-antibody mixture.

-

Incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-Mcl-1 antibody) to detect the interaction.

-

Also, probe for the bait protein (Noxa) to confirm successful immunoprecipitation.

-

Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.

BH3 Profiling to Assess Apoptotic Priming

BH3 profiling is a functional assay that measures the proximity of a cell's mitochondria to the apoptotic threshold (a state known as "priming").[7][17][18][19][20] It uses synthetic BH3 peptides from various BH3-only proteins to probe mitochondrial integrity.

Objective: To determine if a cell is dependent on Mcl-1 for survival using a Noxa BH3 peptide.

Methodology:

-

Cell Preparation:

-

Harvest cells and wash with PBS.

-

Resuspend cells in a mitochondrial assay buffer (e.g., MEB: Mannitol Extraction Buffer).

-

-

Cell Permeabilization:

-

Permeabilize the plasma membrane using a mild detergent like digitonin, leaving the mitochondrial membranes intact.

-

-

Treatment with BH3 Peptides:

-

Aliquot the permeabilized cells into a 96-well plate.

-

Add a panel of BH3 peptides at various concentrations. To specifically probe Mcl-1 dependency, a Noxa BH3 peptide is used. Other peptides like Bad (for Bcl-2/xL/w) and Bim (a broad activator) are used as controls.

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

-

Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP):

-

MOMP can be assessed by several methods:

-

Cytochrome c release: Fix and permeabilize the cells, then stain with an anti-cytochrome c antibody and analyze by flow cytometry. A decrease in mitochondrial cytochrome c indicates MOMP.

-

Mitochondrial membrane potential (ΔΨm) dyes: Use dyes like JC-1, TMRE, or TMRM.[21] A loss of ΔΨm is an early indicator of apoptosis and can be measured by flow cytometry or a plate reader.[22][23]

-

-

-

Data Analysis:

-

Quantify the percentage of cells that have undergone MOMP for each peptide treatment.

-

High MOMP in response to the Noxa BH3 peptide indicates that the cells are "primed" for apoptosis and are highly dependent on Mcl-1 for survival.

-

Caption: BH3 Profiling experimental workflow.

Cell Viability and Apoptosis Assays

These assays are crucial for determining the functional consequences of Noxa expression or the targeting of the Noxa/Mcl-1 axis.[21][22][23][24][25]

Objective: To assess the effect of Noxa overexpression or treatment with an Mcl-1 inhibitor on cell viability and apoptosis.

Methodologies:

-

Metabolic Viability Assays (e.g., MTT, MTS, XTT):

-

Plate cells in a 96-well plate and treat as required (e.g., transfect with a Noxa-expressing plasmid, treat with a drug).

-

At the desired time points, add the tetrazolium salt reagent (e.g., MTT).

-

Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.

-

Solubilize the formazan crystals and measure the absorbance using a microplate reader.

-

A decrease in absorbance indicates reduced cell viability.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cells as described above.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

-

Caspase Activity Assays:

-

These assays measure the activity of executioner caspases (e.g., caspase-3, -7).

-

Can be performed using fluorogenic or colorimetric substrates that are cleaved by active caspases.

-

The signal is measured using a plate reader or flow cytometer.

-

Noxa in Drug Development and Cancer Therapy

The crucial role of the Noxa/Mcl-1 axis in apoptosis regulation makes it a prime target for cancer therapy, especially in tumors overexpressing Mcl-1, which is a common mechanism of chemoresistance.[4][5][26][27]

Therapeutic Strategies:

-

BH3 Mimetics: The development of small molecules that mimic the action of BH3-only proteins is a major focus. While direct Noxa mimetics are challenging to develop, potent and selective Mcl-1 inhibitors (functionally mimicking Noxa's effect) are in clinical development.[5] These compounds can restore apoptotic sensitivity in Mcl-1-dependent cancers.

-

Inducing Endogenous Noxa: Certain chemotherapeutic agents, such as proteasome inhibitors (e.g., bortezomib) and histone deacetylase (HDAC) inhibitors, can induce Noxa expression.[4][5] This provides a rationale for combination therapies where one agent induces Noxa to sensitize cancer cells to another apoptotic stimulus or a Bcl-2/Bcl-xL inhibitor.

-

Overcoming Chemoresistance: Upregulation of Noxa can overcome resistance to conventional chemotherapy.[26] For example, platinum-based compounds can induce reactive oxygen species (ROS), leading to Noxa upregulation and apoptosis in chemoresistant chronic lymphocytic leukemia cells.[26]

Conclusion

Noxa's function as a highly specific sensitizer BH3-only protein places it at a critical node in the apoptosis signaling network. Its selective targeting of Mcl-1 provides a mechanism for fine-tuning the cellular response to a wide array of stresses. A thorough understanding of Noxa's regulation and its interactions within the Bcl-2 family is paramount for the development of novel and effective cancer therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate role of Noxa in cell death and its potential as a therapeutic target.

References

- 1. Noxa: at the tip of the balance between life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Noxa and cancer therapy: Tuning up the mitochondrial death machinery in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. tandfonline.com [tandfonline.com]

- 7. labs.dana-farber.org [labs.dana-farber.org]

- 8. Integral role of Noxa in p53-mediated apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BH3-only Protein Noxa Is a Mediator of Hypoxic Cell Death Induced by Hypoxia-inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Noxa/Bcl-2 Protein Interactions Contribute to Bortezomib Resistance in Human Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 14. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 15. assaygenie.com [assaygenie.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. labs.dana-farber.org [labs.dana-farber.org]

- 18. content.sph.harvard.edu [content.sph.harvard.edu]

- 19. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]

- 20. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioscience.co.uk [bioscience.co.uk]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Cell viability assays | Abcam [abcam.com]

- 24. biotium.com [biotium.com]

- 25. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 26. ROS-mediated upregulation of Noxa overcomes chemoresistance in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scholars.northwestern.edu [scholars.northwestern.edu]

A Technical Guide to the Subcellular Localization of Noxa Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxa, a pro-apoptotic Bcl-2 homology 3 (BH3)-only protein encoded by the PMAIP1 gene, is a critical regulator of apoptosis. Its function is intricately linked to its subcellular localization, where it interacts with anti-apoptotic proteins to initiate the mitochondrial pathway of cell death. Understanding the spatial and temporal regulation of Noxa within the cell is paramount for elucidating its role in both normal physiology and disease, and for the development of targeted cancer therapeutics. This technical guide provides an in-depth overview of the subcellular localization of Noxa, the signaling pathways that govern its trafficking, and detailed experimental protocols for its study.

Subcellular Distribution of Noxa

The pro-apoptotic activity of Noxa is predominantly executed at the mitochondria, which is considered its primary site of action. However, Noxa has also been detected in other cellular compartments, and its distribution can be influenced by various cellular stimuli and post-translational modifications.

-

Mitochondria: Upon induction by cellular stress, Noxa translocates to the mitochondria.[1] This localization is essential for its apoptotic function, where it primarily interacts with and neutralizes the anti-apoptotic Bcl-2 family members Mcl-1 and A1.[2][3] This interaction liberates pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[2][4] The mitochondrial targeting is facilitated by a C-terminal mitochondrial targeting domain (MTD) and is also dependent on a functional BH3 domain, suggesting that its interaction with mitochondrial-resident Bcl-2 family members is a key aspect of its localization.[2][5][6]

-

Endoplasmic Reticulum (ER): Noxa has also been observed to localize to the endoplasmic reticulum.[7] ER localization of Noxa can be induced by stimuli such as IFNγ and is implicated in ER stress-induced apoptosis.[7][8] In some cellular contexts, Noxa at the ER has been associated with the accumulation of intracellular calcium.

-

Cytosol: While Noxa's primary sites of action are organellar membranes, it is synthesized in the cytosol and exists within this compartment before its translocation. Phosphorylation of Noxa at Serine 13 has been shown to promote its sequestration in the cytosol, thereby inhibiting its pro-apoptotic function.[9] Western blot analysis of subcellular fractions has confirmed the presence of Noxa in the cytosol, particularly under basal conditions or following certain stimuli.[4][10]

-

Proteasome Interaction: Noxa is a labile protein with a short half-life, and its degradation is mediated by the 26S proteasome.[8][11] This degradation can occur through both ubiquitin-dependent and -independent pathways.[8][12] While Noxa's stability is regulated by the proteasome, there is no strong evidence to suggest a stable localization of Noxa to the proteasome; the interaction is likely transient for the purpose of degradation.

Data Presentation: Subcellular Distribution of Noxa

Quantitative data on the precise percentage of the total cellular Noxa pool in each subcellular compartment is not extensively available in the literature. The following table summarizes qualitative and semi-quantitative findings from studies that have assessed Noxa's subcellular distribution using methods such as western blotting of fractionated cell lysates. The relative levels are inferred from the published data.

| Cell Line | Treatment/Condition | Mitochondrial Fraction | Endoplasmic Reticulum Fraction | Cytosolic Fraction | Nuclear Fraction | Reference |

| HeLa | Adenovirus-mediated Noxa overexpression | High | - | Low | Low (in pellet with residual mitochondria) | [4][13] |

| Molt-4-SCR | X-ray irradiation | Increased over time | - | Increased over time | - | [10] |

| CLS-354, RPMI 2650 | IFNγ (48h) | Present | Present | - | - | [7] |

| HL-60 | Basal (phosphorylated S13 Noxa) | Low colocalization | - | High | - | [9] |

Signaling Pathways Regulating Noxa Expression and Localization

The expression of Noxa is tightly regulated by several stress-induced signaling pathways, which ultimately lead to its accumulation and translocation to its sites of action.

p53-Mediated Pathway

DNA damage, induced by genotoxic agents such as X-ray irradiation, activates the tumor suppressor p53. Activated p53 functions as a transcription factor, binding to a p53-responsive element in the Noxa promoter and inducing its transcription.[2][14] The newly synthesized Noxa protein then translocates to the mitochondria to initiate apoptosis.[4][13]

HIF-1α-Mediated Hypoxic Response

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α translocates to the nucleus and binds to a hypoxia-response element (HRE) in the Noxa promoter, driving Noxa expression independently of p53.[3] This provides a mechanism for inducing apoptosis in oxygen-deprived environments, such as those found in solid tumors.

Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a state known as ER stress. Prolonged ER stress leads to apoptosis, in part through the upregulation of Noxa. The PERK-eIF2α-ATF4 branch of the UPR is a key mediator of this process. The transcription factor ATF4 is induced upon ER stress and activates Noxa transcription, contributing to ER stress-induced cell death.[15]

Experimental Protocols

Immunofluorescence Staining of Noxa

This protocol details the visualization of Noxa's subcellular localization in cultured cells.

Materials:

-

Cultured cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against Noxa

-

Fluorophore-conjugated secondary antibody

-

Organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for ER)

-

DAPI-containing mounting medium

Procedure:

-

Wash cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-Noxa antibody, diluted in blocking buffer, overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate with the fluorophore-conjugated secondary antibody and any organelle-specific dyes (if applicable), diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI.

-

Visualize using a confocal microscope.

Subcellular Fractionation for Western Blot Analysis

This protocol allows for the biochemical separation of cellular compartments to analyze Noxa protein levels in each fraction.

Materials:

-

Cultured cells

-

Hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, protease inhibitors)

-

Dounce homogenizer

-

Microcentrifuge and ultracentrifuge

-

RIPA buffer or other suitable lysis buffer for western blotting

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15-20 minutes.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondrial fraction.[16]

-

Collect the supernatant and transfer to an ultracentrifuge tube. The pellet is the mitochondrial fraction.

-

Centrifuge the supernatant from the previous step at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing the ER).[17]

-

The resulting supernatant is the cytosolic fraction.

-

Resuspend the mitochondrial and microsomal pellets in lysis buffer.

-

Determine the protein concentration of all fractions and analyze equal amounts of protein by SDS-PAGE and western blotting for Noxa and organelle-specific markers to verify the purity of the fractions.

Co-Immunoprecipitation (Co-IP) of Noxa and Mcl-1

This protocol is for verifying the interaction between Noxa and its binding partners, such as Mcl-1.[18][19]

Materials:

-

Cultured cells (e.g., 293T or HeLa cells)

-

Co-IP lysis buffer (non-denaturing, e.g., Tris-based buffer with 1% NP-40 and protease inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-Mcl-1)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Lyse cells in Co-IP lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Mcl-1) or control IgG overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluate by SDS-PAGE and western blotting using an antibody against the putative interacting partner (e.g., anti-Noxa).

Conclusion

The subcellular localization of Noxa is a cornerstone of its function as a pro-apoptotic protein. Its primary targeting to the mitochondria, and to a lesser extent the endoplasmic reticulum, is tightly regulated by a network of stress-induced signaling pathways. For researchers and drug development professionals, a thorough understanding of these localization patterns and the methodologies to study them is crucial. The experimental protocols and pathway diagrams provided in this guide offer a framework for investigating Noxa's role in apoptosis and for evaluating the efficacy of therapeutic strategies that aim to modulate its activity by influencing its expression and subcellular distribution. Further research, particularly quantitative proteomics studies, will be invaluable in providing a more precise understanding of the dynamic partitioning of Noxa within the cell.[20]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Noxa: at the tip of the balance between life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOXA - a BH3-only protein balancing cell death decisions | Antibody News: Novus Biologicals [novusbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Noxa determines localization and stability of MCL-1 and consequently ABT-737 sensitivity in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noxa mitochondrial targeting domain induces necrosis via VDAC2 and mitochondrial catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. igb.illinois.edu [igb.illinois.edu]

- 8. haematologica.org [haematologica.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tumor cell-selective regulation of NOXA by c-MYC in response to proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the WSB2–NOXA axis in cancer cells for enhanced sensitivity to BCL-2 family protein inhibitors | eLife [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.abcam.com [docs.abcam.com]

- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Noxa/Mcl-1 balance regulates susceptibility of cells to camptothecin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A quantitative proteomics analysis of subcellular proteome localization and changes induced by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Inducing Apoptosis In Vitro with Noxa A BH3 Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the cell-permeable Noxa A BH3 peptide to induce apoptosis in vitro. This document outlines the underlying mechanism of action, detailed experimental protocols for key assays, and expected quantitative outcomes.

Introduction

The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, and Mcl-1). The BH3-only proteins, such as Noxa, act as sentinels for cellular stress and damage, initiating apoptosis by neutralizing their anti-apoptotic counterparts.

Noxa is a potent pro-apoptotic BH3-only protein that selectively binds to and inhibits the anti-apoptotic protein Mcl-1.[1][2][3] This interaction liberates pro-apoptotic effector proteins like Bax and Bak, leading to their oligomerization at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[1][3][4] The cell-permeable this compound peptide is a synthetic peptide derived from the BH3 domain of Noxa A (amino acid residues 17-36), which allows for the direct delivery of this key apoptotic-inducing domain into cultured cells.[5]

Mechanism of Action: this compound Peptide-Induced Apoptosis

The introduction of a cell-permeable this compound peptide into the cellular environment bypasses the need for transcriptional upregulation of the endogenous Noxa protein. The peptide directly targets and sequesters Mcl-1, thereby tilting the cellular balance towards apoptosis.

Caption: Signaling pathway of this compound peptide-induced apoptosis.

Experimental Protocols

This section provides detailed protocols for assessing the apoptotic effects of the this compound peptide in vitro. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Cell Culture and Treatment

A typical experimental workflow for treating cells with the this compound peptide and subsequent analysis is outlined below.

Caption: General experimental workflow for in vitro apoptosis induction.

Protocol:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal density will vary depending on the cell line and the duration of the experiment.

-

Peptide Preparation: Reconstitute the lyophilized this compound peptide in sterile DMSO to create a stock solution. Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use. It is advisable to prepare a range of concentrations to determine the EC50 (half-maximal effective concentration).

-

Treatment: Replace the existing cell culture medium with the medium containing the this compound peptide or vehicle control (medium with the same concentration of DMSO used for the peptide). Include a positive control for apoptosis if available (e.g., staurosporine).

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay is an early indicator of apoptosis. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as green fluorescent monomers.[6][7]

Protocol:

-

Following treatment with the this compound peptide, remove the culture medium.

-

Wash the cells once with warm PBS (~37°C).[6]

-

Add the JC-1 staining solution (typically 1-10 µM in culture medium) to the cells.[7]

-

Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[6][7]

-

Remove the staining solution and wash the cells with an assay buffer (often provided in kits).[8]

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry.

-